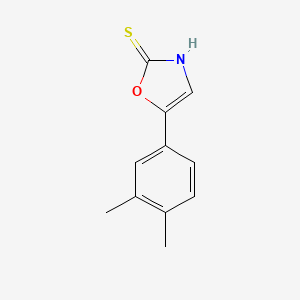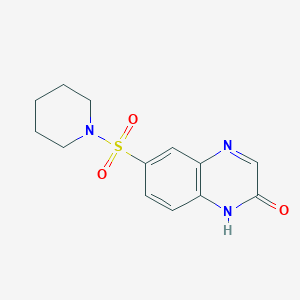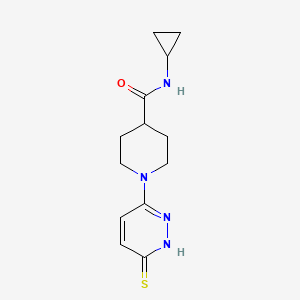
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione (hereinafter referred to as 5-DMPOT) is a heterocyclic compound, which has a wide range of applications in the field of chemistry. It is used as a precursor for the synthesis of other compounds, and has been studied for its potential use in pharmaceuticals, agrochemicals, and industrial applications. Its unique structure makes it an interesting target for further research.
科学研究应用
5-DMPOT has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. It has also been studied for its potential use in the synthesis of polymers and catalysts. Additionally, it has been studied for its potential use in the synthesis of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 5-DMPOT is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPOT are not yet fully understood. However, it has been shown to have anti-tumor and anti-inflammatory effects in animal models. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-fibrotic effects. It has also been shown to have neuroprotective and anti-neurodegenerative effects.
实验室实验的优点和局限性
The advantages of 5-DMPOT for lab experiments include its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitations of 5-DMPOT for lab experiments are its lack of solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in common organic solvents, such as methanol and ethanol.
未来方向
Future research on 5-DMPOT should focus on its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. Additionally, further research should focus on its potential use in the synthesis of polymers and catalysts. Additionally, research should focus on its potential use in the synthesis of organic semiconductors and photovoltaic materials. Finally, further research should focus on its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成方法
5-DMPOT can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig-type reactions, and the use of organometallic compounds. In the Grignard method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Grignard reagent to form the desired product. In the Wittig-type reaction, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Wittig reagent to form the desired product. In the organometallic method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with an organometallic compound to form the desired product.
属性
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-9(5-8(7)2)10-6-12-11(14)13-10/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXSEOQYSNHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6515848.png)
![ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B6515849.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}acetamide](/img/structure/B6515854.png)
![N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515860.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515865.png)

![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)

![N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515897.png)
![N-[4-(propan-2-yl)phenyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515903.png)